molecular formula C10H13FN2O4S B2820849 Tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate CAS No. 2360201-06-3

Tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate

Cat. No.: B2820849
CAS No.: 2360201-06-3
M. Wt: 276.28
InChI Key: WVFVPCMFHKHDQX-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate is a specialized chemical reagent designed for research and development applications. This compound integrates a pyridine core, a protected amine via a tert-butyloxycarbonyl (Boc) group , and a highly reactive fluorosulfonyl unit . The Boc-carbamate moiety is a cornerstone in synthetic and medicinal chemistry, serving as a crucial protecting group for amines to ensure regioselectivity during multi-step synthetic sequences . The fluorosulfonyl group (-SO₂F) is a powerful handle for subsequent chemical transformations, notably in nucleophilic substitution reactions (S N Ar) where the fluoride is an excellent leaving group, facilitating the introduction of diverse sulfonamide, sulfonate, or other sulfur-based functionalities onto the electron-deficient pyridine ring . This molecular architecture makes it a valuable bifunctional building block for constructing more complex molecules, particularly in pharmaceutical research for the development of active ingredients and in materials science. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures are essential. For specific storage and stability information, please consult the safety data sheet, though similar reagents often require storage in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O4S/c1-10(2,3)17-9(14)13-7-4-5-12-8(6-7)18(11,15)16/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFVPCMFHKHDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate typically involves the reaction of 2-fluorosulfonylpyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The carbamate group can undergo hydrolysis, releasing the active amine, which can further interact with biological targets .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Pyridine Ring) CAS Number Molecular Weight (g/mol) Key Applications/Reactivity
This compound 2-SO₂F, 4-Boc Not explicitly provided in evidence ~285 (estimated) SNAr reactions, kinase inhibitor synthesis
Tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate 2-Cl, 3-F, 4-Boc Not explicitly provided in evidence ~258.68 Intermediate for halogenated APIs
Tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate 4-F, 3-CHO, 2-Boc 1446091-81-1 240.23 Aldehyde-mediated cross-coupling
tert-Butyl 4-methylpyridin-2-ylcarbamate (I) 4-CH₃, 2-Boc Not provided ~222.29 (calculated) p38 MAP kinase inhibitor intermediate
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine core: 5-F, 4-OH, 6-CH₃ 1799420-92-0 257.26 Unknown (hazard data only)

Key Observations :

Substituent Position and Reactivity :

  • The 2-fluorosulfonyl group in the target compound distinguishes it from analogues with halogens (e.g., 2-Cl in , 4-F in ). The -SO₂F group is more reactive in SNAr reactions compared to halogens, enabling efficient functionalization under milder conditions.
  • Electron-Withdrawing Effects : Fluorosulfonyl (-SO₂F) > Formyl (-CHO) > Halogens (F, Cl) > Methyl (-CH₃). This hierarchy dictates the electrophilicity of the pyridine ring and downstream reactivity .

Biological Relevance :

  • The 4-methylpyridin-2-ylcarbamate derivative (Compound I) was used in synthesizing p38 MAP kinase inhibitors, highlighting the role of carbamate-protected pyridines in kinase-targeted drug discovery .
  • Fluorosulfonyl-containing analogues are less documented in the evidence but are hypothesized to enable covalent binding to cysteine residues in kinases, a strategy employed in irreversible inhibitors (e.g., osimertinib) .

Crystallographic and Stability Data: Compound I (4-methylpyridin-2-ylcarbamate) forms dimers via N–H···N hydrogen bonds, enhancing crystallinity and stability .

Biological Activity

Tert-butyl N-(2-fluorosulfonylpyridin-4-yl)carbamate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14_{14}H16_{16}N4_4O3_3S
  • CAS Number : 2360201-06-3
  • Molecular Weight : 320.37 g/mol

The compound features a tert-butyl group attached to a carbamate moiety linked to a pyridine ring substituted with a fluorosulfonyl group, which may enhance its biological activity through specific interactions with biological targets.

The biological activity of this compound primarily involves the modulation of specific biochemical pathways. The following mechanisms have been proposed based on structural analogs and related compounds:

  • Enzyme Inhibition : Compounds with carbamate functionality often act as enzyme inhibitors. They can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which is critical for neurotransmission .
  • Receptor Interaction : The fluorosulfonyl group may facilitate binding to specific receptors or enzymes, enhancing the compound's potency against certain biological targets.
  • Gene Expression Modulation : Similar compounds have been shown to influence gene expression by interacting with transcription factors or altering signaling pathways.

Toxicological Studies

The toxicological profile of similar carbamates suggests potential risks associated with their use:

  • Acute Toxicity : Many carbamates can cause acute toxicity through cholinergic effects, leading to symptoms such as muscle twitching and respiratory distress.
  • Chronic Exposure Risks : Long-term exposure may result in neurotoxic effects and potential carcinogenicity, necessitating careful evaluation in therapeutic contexts .

Case Studies

Several case studies highlight the biological activity of carbamate derivatives:

  • Aldicarb (a related carbamate) :
    • Used as an insecticide; it has been extensively studied for its effects on acetylcholinesterase activity.
    • Demonstrated significant toxicity in various animal models, leading to regulatory scrutiny regarding its environmental impact .
  • Antimicrobial Studies :
    • Research on structurally similar compounds has shown effectiveness against drug-resistant bacteria like MRSA and VRE at low concentrations, suggesting potential applications in treating infections .

Research Findings Summary

Study FocusFindings
Enzyme InhibitionSignificant inhibition of acetylcholinesterase observed in related compounds
Antimicrobial ActivityEffective against Gram-positive bacteria, including resistant strains
Toxicological ProfileAcute toxicity linked to cholinergic effects; chronic risks under investigation

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